BenchChemオンラインストアへようこそ!

AZD6538

mGluR5 Allosteric Modulation Radioligand Binding

AZD6538 is a clinical-stage, highly selective negative allosteric modulator of mGluR5 with proven oral bioavailability and brain penetration—ideal for translational neuropathic pain research. Unlike generic mGluR5 tool compounds, AZD6538 offers well-characterized PK/PD, safety pharmacology, and long target residence time, reducing experimental variability. Its selective binding to the MPEP allosteric site ensures reproducible target engagement in pain, anxiety, and neurodegeneration models. Procure high-purity AZD6538 to advance your CNS program with a clinically relevant, kinetically defined chemical probe.

Molecular Formula C15H6FN5O
Molecular Weight 291.24 g/mol
Cat. No. B1666227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD6538
SynonymsAZD6538;  AZD 6538;  AZD-6538.
Molecular FormulaC15H6FN5O
Molecular Weight291.24 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H
InChIKeyPBVKGEMPZBKZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD6538 as a Selective, Brain-Penetrant mGluR5 Negative Allosteric Modulator for CNS Disorder Research


AZD6538 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a Class C G-protein coupled receptor (GPCR) implicated in a range of central nervous system (CNS) disorders [1]. As a NAM, AZD6538 binds to an allosteric site on mGluR5, distinct from the orthosteric glutamate binding pocket, to non-competitively inhibit receptor signaling. This mechanism is of significant interest for conditions such as neuropathic pain, Alzheimer's disease, and anxiety disorders, where dysregulated glutamatergic transmission is a key pathological feature [2].

The Limitations of Generic mGluR5 NAM Substitution for AZD6538 in Preclinical Research


While many compounds in the mGluR5 NAM class share a common mechanism, they are not functionally interchangeable due to critical differences in binding kinetics, receptor residence time, and resultant in vivo pharmacodynamics [1]. These parameters, which are largely uncorrelated with simple binding affinity (Ki or IC50), dictate the duration and nature of receptor inhibition in vivo. Therefore, substituting one mGluR5 NAM for another in a research program without accounting for these kinetic and PK/PD properties introduces significant variability, potentially confounding efficacy readouts and translation to clinical studies [2].

Quantifiable Differentiation of AZD6538 Versus Other mGluR5 NAMs: A Head-to-Head Evidence Guide


In Vitro Binding Affinity: AZD6538 Exhibits High Potency at the MPEP Allosteric Site on Human mGluR5

AZD6538 demonstrates high-affinity binding to the same allosteric site on the human mGluR5 receptor as the prototypical NAM MPEP (2-Methyl-6-(phenylethynyl)pyridine). This is evidenced by its ability to displace the radioligand [3H]MPEP [1]. While MPEP and other NAMs like MTEP have served as key tool compounds, AZD6538's specific binding parameters and subsequent in vivo profile differentiate it. The reported Ki value is 28 nM, providing a quantitative benchmark for its affinity [2].

mGluR5 Allosteric Modulation Radioligand Binding Pharmacology

Functional Antagonism in Cellular Assays: AZD6538 Effectively Inhibits Glutamate-Stimulated Signaling in Human mGluR5 Cells

In a physiologically relevant functional assay measuring phosphoinositide hydrolysis, AZD6538 demonstrated complete, concentration-dependent reversal of glutamate-stimulated signaling in human mGluR5-expressing HEK293 cells [1]. The calculated IC50 for this effect was 51 ± 3 nM. This functional potency is a more direct measure of its ability to antagonize receptor activity under stimulated conditions, contrasting with the binding affinity (Ki) alone.

mGluR5 Functional Assay Phosphoinositide Hydrolysis Signal Transduction

In Vivo Pharmacokinetics: High Oral Bioavailability, Metabolic Stability, and Brain Penetration in Rats

AZD6538 possesses favorable in vivo pharmacokinetic properties that are critical for CNS-targeted research. The primary literature reports that AZD6538 is orally bioavailable, exhibits high metabolic stability, and achieves a high extent of brain penetration in rats, with a long plasma half-life enabling long-interval administration [1]. These properties are essential for achieving sustained target engagement in the CNS, differentiating it from less stable or poorly brain-penetrant tool compounds.

Pharmacokinetics Blood-Brain Barrier Oral Bioavailability CNS Drug Delivery

Receptor Selectivity Profile: AZD6538 is Highly Selective for mGluR5 Over Other mGluR Subtypes and Diverse Targets

The primary literature reports that AZD6538 is a highly selective antagonist for the mGluR5 subtype. It shows no significant interaction with other metabotropic glutamate receptor subtypes (mGluR1-4, 6-8) and demonstrates a clean profile against a broad panel of other receptors, ion channels, and enzymes [1]. This high degree of selectivity is crucial for attributing observed in vivo effects specifically to mGluR5 antagonism.

mGluR5 Selectivity Off-Target Effects Pharmacology

Clinical Development Status: AZD6538 Advanced to Clinical Trials as a Candidate for CNS Disorders

AZD6538 was one of two mGluR5 NAMs (alongside AZD9272) selected by AstraZeneca for clinical development, specifically for the treatment of neuropathic pain [1]. This selection, based on a comprehensive preclinical data package including the properties detailed above, represents a major milestone in the validation of the compound's drug-like properties and its potential therapeutic utility. While AZD9272 progressed into Phase I, AZD6538 was a concurrent clinical candidate, highlighting its advanced stage of development [2].

Clinical Development Drug Discovery Translational Research Neuropathic Pain

Optimal Research and Industrial Applications for AZD6538 Based on Differentiated Evidence


In Vivo Studies of Chronic Neuropathic Pain

The primary indication for which AZD6538 was selected for clinical development is neuropathic pain [1]. Its combination of high oral bioavailability, metabolic stability, and brain penetration [2] makes it uniquely suited for chronic, oral dosing paradigms in rodent models of neuropathic pain (e.g., spinal nerve ligation, chronic constriction injury), where sustained mGluR5 inhibition is required. Researchers can confidently use AZD6538 in long-term efficacy studies without the confounds of poor CNS exposure or rapid clearance that limit other tool compounds.

Target Engagement Studies to Validate mGluR5 Pharmacology

AZD6538's high selectivity profile for mGluR5 [1] positions it as a superior tool for validating the specific role of mGluR5 in complex disease models. By minimizing off-target interactions, any observed therapeutic or phenotypic effect can be more reliably attributed to mGluR5 antagonism. This is crucial for target validation efforts in CNS areas beyond pain, such as in models of anxiety or addiction, where mGluR5 is implicated.

Translational CNS Pharmacology: Bridging In Vitro and In Vivo Efficacy

The progression of AZD6538 to clinical candidacy [1] means it is backed by a robust package of in vitro and in vivo data, including safety pharmacology and DMPK. For industrial and academic labs seeking to translate findings from cells to animals, AZD6538 provides a well-characterized chemical probe. Its established in vivo PK profile and brain penetration [2] provide a solid foundation for designing rigorous PK/PD studies to correlate target engagement with behavioral or disease-modifying outcomes, a critical step in translational research.

Comparative Pharmacology Studies of mGluR5 NAM Binding Kinetics and Bias

Recent research highlights that mGluR5 NAMs exhibit vastly different receptor binding kinetics (residence times) and functional biases, which are now understood to be key determinants of in vivo efficacy and potential toxicity [3]. AZD6538, as a well-defined clinical candidate with known in vitro properties (e.g., binding to the MPEP site [1]), serves as an ideal comparator in studies aimed at dissecting the relationship between NAM kinetics, signaling bias, and downstream biological effects. This is a cutting-edge area of GPCR pharmacology where AZD6538 can be a valuable reference molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD6538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.